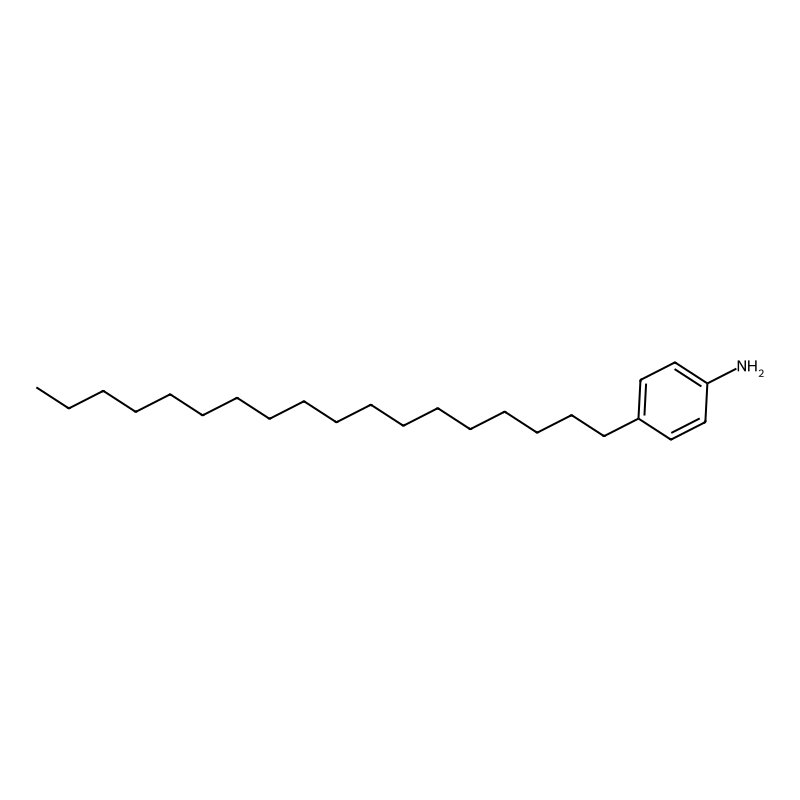

4-Octadecylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physicochemical Properties of 4-Octadecylaniline

The table below summarizes the core quantitative data for 4-Octadecylaniline (CAS 114235-67-5).

| Property | Value | Reference |

|---|---|---|

| CAS Number | 114235-67-5 | [1] |

| Molecular Formula | C₂₄H₄₃N | [1] |

| Molecular Weight | 345.612 g/mol | [1] |

| Melting Point | 59-63 °C (lit.) | [1] [2] [3] |

| Boiling Point | 240-245 °C at 0.4 mmHg (lit.) | [1] [2] [3] |

| Density | 0.889 g/cm³ | [1] |

| Vapor Pressure | 9.95E-09 mmHg at 25°C | [1] |

| pKa | 4.95 ± 0.10 (Predicted) | [1] |

| Flash Point | 196.4 °C | [1] |

| LogP | 8.654 (LogP); 10.4 (XLogP3) | [1] |

| Purity | 97% (Sigma-Aldrich) | [1] [3] |

Applications and Experimental Context

The search results indicate one primary research application for this compound, though specific step-by-step protocols are not provided in detail.

- Application in Material Science: this compound has been used in the fabrication of alternate-layer Langmuir-Blodgett (LB) films, and the pyroelectric activity of these films was assessed [1] [3]. This suggests its utility in creating organized thin films for electronic or sensor applications.

- Use in Synthesis: A scientific paper describes this compound as a precursor in the synthesis of rod-shaped oxovanadium(IV) Schiff base complexes [4]. These complexes were studied for their liquid crystal (mesomorphic) properties, exhibiting smectic mesophases [4]. The typical synthesis workflow for such complexes can be summarized as follows:

Safety and Handling Information

For researchers handling this compound, the following safety information was located:

- Hazard Codes: Xi (Irritant) [1] [2]

- Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin) [1] [2]

- Safety Statements: S26 - S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) [1] [2]

- Personal Protective Equipment (PPE): Gloves, eyeshields, and a type ABEK respirator filter are recommended [3].

Research Guidance

The current search results provide a solid foundation of basic data but lack depth on specific experimental methodologies.

- For Synthesis Details: The synthesis route mentioned in [1] involves the reaction of 1-octadecanol with aniline in the presence of aniline hydrochloride and zinc chloride, followed by treatment with sodium hydroxide. You can search for the DOI provided (

10.1007/s11743-010-1206-7) to find the original paper for a complete protocol. - For Advanced Applications: To find more detailed procedures on fabricating Langmuir-Blodgett films using this compound, you may try searching specifically for "this compound Langmuir-Blodgett" in scientific literature databases.

References

Technical Profile of 4-Octadecylaniline

The table below summarizes the core identifier and quantitative physical properties of 4-Octadecylaniline (CAS No. 114235-67-5) [1] [2] [3].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 114235-67-5 [1] [4] [2] |

| Molecular Formula | C₂₄H₄₃N [1] [4] [2] |

| Molecular Weight | 345.6 g/mol [1] [4] [2] |

| Density | 0.889 ± 0.06 g/cm³ (Predicted) [1] [2] [5] |

| Melting Point | 59-63 °C (lit.) [1] [2] [5] |

| Boiling Point | 240-245 °C at 0.4 mmHg (lit.) [1] [2] [5] |

| pKa | 4.95 ± 0.10 (Predicted) [1] [2] [3] |

| LogP (Octanol-Water) | 8.654 (Predicted) [2] [3] |

| Flash Point | 196.4°C [2] [3] |

| Vapor Pressure | 9.95 × 10⁻⁹ mmHg at 25°C [3] |

Description: this compound is a long-chain alkyl-substituted aniline derivative. Its structure features a hydrophobic octadecyl group attached to an aromatic amine, imparting surfactant-like properties [2]. This amphiphilic nature makes it useful in interfacial applications, as a precursor for specialized dyes and liquid crystals, and as a building block for surface-modifying agents [2].

Synthetic Application in Material Science

A prominent and recent application of this compound is as a precursor in the synthesis of advanced hydrogen-bonded liquid crystal (HBLC) supramolecular systems [6]. The following diagram illustrates this two-step synthesis workflow.

Detailed Experimental Protocol [6]:

Step 1: Synthesis of the Proton Acceptor (P18)

- Reaction: An equimolar (1:1) mixture of 4-pyridinecarboxaldehyde and 4-n-octadecylaniline is refluxed in ethanol for 6–7 hours.

- Mechanism: This is a condensation reaction forming a Schiff base (–HC=N–).

- Workup: The resultant product is filtered and recrystallized from ethyl acetate.

- Characterization: The product is validated by its melting point (72 °C, 345 K) and characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.

Step 2: Preparation of the Hydrogen-Bonded Complex

- Reaction: The proton acceptor (P18) and a substituted 4-alkoxy benzoic acid (proton donor) are combined in a 1:1 ratio using tetrahydrofuran (THF) as the solvent and refluxed for 1 hour.

- Mechanism: Formation of supramolecular complex via hydrogen bonding between the pyridine ring of P18 and the carboxylic acid group.

- Workup: The solvent is evaporated to yield the final HBLC supramolecule.

Research Significance: These novel materials exhibit smectic A mesophases and have potential applications in capacitors, optical filters, and light modulators due to their stimuli-responsive and self-assembling "smart" material properties [6].

Safety and Handling

The following safety information is based on supplier-provided data [1] [4] [2]:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2].

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [2].

- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) [3].

References

- 1. This compound 97 | 114235-67-5 [chemicalbook.com]

- 2. Cas no 114235-67-5 (4-n-Octadecylaniline) [chem960.com]

- 3. This compound [lookchem.com]

- 4. This compound 97 | 114235-67-5 [chemicalbook.com]

- 5. This compound , 97% , 114235-67-5 [cookechem.com]

- 6. New hydrogen-bonded liquid crystal supramolecular systems [link.springer.com]

The Critical Challenge of High LogP in Drug Development

A LogP value of 8.65 indicates extremely high lipophilicity. In the context of drug development, this presents significant challenges for achieving usable pharmacokinetic properties.

- Poor Solubility: A LogP this high far exceeds the optimal range for drug-like compounds, which typically have a LogP between 1 and 3 [1]. Such compounds are practically insoluble in aqueous environments, making formulation for any biological testing or delivery nearly impossible [1].

- Blood-Brain Barrier (BBB) Penetration: While lipid solubility is a key factor for passive diffusion across the BBB, the relationship is biphasic [2]. Compounds that are too lipid-soluble can become trapped in the lipid bilayers of the BBB's endothelial cell membranes and fail to partition into the brain interstitial fluid [2]. Furthermore, a molecular weight approaching or exceeding 400-500 Da, combined with excessive hydrogen bonding, further hinders penetration [2] [3].

- Promiscuous Binding and Toxicity: Highly lipophilic compounds have a greater tendency for non-specific binding to proteins and lipids, increasing the risk of off-target effects and general cellular toxicity [1].

Strategic Approaches for High-Lipophilicity Compounds

To make a compound like 4-Octadecylaniline tractable for research, the following strategies, derived from standard medicinal chemistry practices, are essential.

The table below summarizes the core issues and potential mitigation strategies.

| Challenge | Consequence | Potential Mitigation Strategy |

|---|---|---|

| Extremely High Lipophilicity (LogP 8.65) | Poor aqueous solubility; non-specific binding; potential toxicity | Molecular modification to create a prodrug; formulation with advanced delivery systems (e.g., nanoparticles, liposomes) [2]. |

| Molecular Weight & Size | Likely exceeds optimal range for passive BBB penetration | Assess if the compound is a candidate for active transport mechanisms [3]. |

| Lack of Experimental Data | Unknown ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties | Rely on computational prediction as a first step to estimate properties and guide experimental design [4] [3]. |

Detailed Experimental and Computational Pathways

Computational Property Prediction (In Silico Screening) Before any wet-lab experiment, use computational tools to predict properties. This is a cornerstone of modern Computer-Aided Drug Design (CADD) [4].

- Methodology: Utilize QSPR (Quantitative Structure-Property Relationship) models and other machine learning algorithms trained on large chemical datasets [4] [3]. These can predict LogP, LogD, solubility, and potential BBB permeability.

- Workflow: The process involves encoding the molecular structure into a numerical feature set, which a trained model uses to make predictions [5]. The diagram below illustrates a generalized predictive model workflow.

Generalized in silico property prediction workflow.

Prodrug Design for Solubility and Delivery A common strategy for compounds with poor bioavailability is to design a prodrug—an inactive derivative that is converted to the active compound inside the body [2].

- Methodology: Temporarily modify the aniline (-NH2) group or the end of the alkyl chain with a polar, ionizable moiety (e.g., a phosphate group or an amino acid). This dramatically increases water solubility. Once administered and circulating, endogenous enzymes (e.g., phosphatases in the bloodstream or target tissue) cleave the modifying group, releasing the active parent compound [2].

- Historical Precedent: This is the principle behind heroin (diacetylmorphine), which is a prodrug that crosses the BBB more efficiently than morphine due to its higher lipid solubility, and is then hydrolyzed to active metabolites in the brain [2].

Experimental Measurement of BBB Permeability If a soluble prodrug or formulation is achieved, experimental validation is crucial. Cell-based models are a standard high-throughput method [3].

- Protocol (In Vitro BBB Model):

- Cell Culture: Use immortalized brain endothelial cells (e.g., hCMEC/D3, bEnd.3) grown on porous transwell inserts to create a monolayer.

- Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions before the experiment.

- Permeability Assay: Add the test compound (e.g., your prodrug) to the donor compartment (apical side). At designated time points, sample from the acceptor compartment (basolateral side).

- Quantification: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of compound that has traversed the monolayer. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport [3].

- Protocol (In Vitro BBB Model):

A Path Forward for Your Research

To proceed with this compound, I suggest the following actionable steps:

- Leverage Computational Tools: Use software like MolSoft, Schrodinger's Suite, or open-source tools from the RDKit community to predict the full ADMET profile and verify the provided LogP value.

- Prioritize Prodrug Synthesis: Given the extreme LogP, designing and synthesizing a soluble prodrug derivative is likely the most viable path to enabling any biological testing.

- Focus on Formulation: If the parent compound must be used, invest significant effort into advanced formulation strategies, such as encapsulation in nanoparticles or liposomes, to create a deliverable system.

References

- 1. 8 Case Studies on LogP and LogD Optimization [linkedin.com]

- 2. The penetration of therapeutics across the blood-brain barrier [pmc.ncbi.nlm.nih.gov]

- 3. Molecular determinants of blood–brain barrier permeation [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancements in Computational Drug Design ... [mdpi.com]

- 5. Prediction of blood–brain barrier penetrating peptides based ... [bmcbiol.biomedcentral.com]

4-Octadecylaniline safety data sheet GHS pictograms

Identified Hazards and Safety Information

The table below summarizes the available safety and hazard information for 4-Octadecylaniline from the search results [1].

| Property | Detail |

|---|---|

| Hazard Codes | Xi (Irritant) [1] |

| Hazard Statements | H36/37/38 (May cause irritation to the eyes, respiratory system, and skin) [1] |

| Precautionary Statements | P26, P36 (Specific wording not provided in search results) [1] |

| Flash Point | 196.4°C [1] |

| WGK Germany | 3 (Severely hazardous to water) [1] |

Experimental Handling Workflow

The provided hazard statements suggest that this compound is an irritant. Given its structural relation to aniline, which is highly toxic [2], a cautious approach is essential. The diagram below outlines a recommended workflow for its safe handling in a laboratory setting.

> A recommended workflow for handling this compound, emphasizing risk assessment, personal protective equipment (PPE), and engineering controls.

Detailed Handling Protocols

- Personal Protective Equipment (PPE): Based on the irritant properties (Xi), wear appropriate protective clothing, gloves, and eye/face protection [1]. The general guidance for aniline, a related compound, stresses the importance of preventing skin contact and eye contact, and having facilities for quick drenching available [2].

- Engineering Controls: Use local exhaust ventilation and handle the substance in a well-ventilated place, ideally within a fume hood, to prevent inhalation of vapors or dust.

- Storage and Stability: Store in a cool, well-ventilated place. Keep container tightly closed. The compound has a defined melting point (59-63 °C) and boiling point (240-245 °C at 0.4 mm Hg), which should be considered for storage conditions [1].

- Spill and Disposal: Avoid generating dust. Sweep up and place into a suitable, sealed container for disposal. Do not allow the material to enter the environment, as it is classified as severely hazardous to water (WGK 3) [1].

Important Limitations and Next Steps

The information presented has significant limitations:

- Incomplete Data: The search results do not contain a full Safety Data Sheet. Critical information, such as toxicological data, full first-aid measures, ecological information, and disposal considerations, is missing.

- Non-Authoritative Source: The primary source is a chemical supplier's product page [1], which is less reliable than an official SDS from a manufacturer or a regulatory body.

For safe laboratory work, you must obtain a complete and current Safety Data Sheet directly from the chemical manufacturer before using this compound.

References

4-Octadecylaniline solubility in organic solvents

Available Physical Property Data

The table below summarizes the basic physical properties of 4-Octadecylaniline (CAS No. 114235-67-5) found in the search results.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₃N [1] [2] |

| Molecular Weight | 345.60 g/mol [1] [2] |

| Melting Point | 59-63 °C (lit.) [2] [3] |

| Boiling Point | 240-245 °C at 0.4 mmHg (lit.) [2] [3] |

| Density | ~0.889 g/cm³ (Predicted) [2] |

| pKa | ~4.95 (Predicted) [2] |

Guidance for Solubility Investigation

The search results do not contain specific data on the solubility of this compound in organic solvents. To obtain this critical information, I suggest the following approaches:

- Consult Specialized Databases: Search for the compound in SciFinder or Reaxys, which are comprehensive chemical databases that often contain detailed solubility data and experimental procedures.

- Retrieve Original Research: The compound was used in a study on Langmuir-Blodgett films [3]. Finding the full text of this and related research papers may reveal the solvents used in experimental protocols.

- Infer from Chemical Structure: As a derivative of aniline with a long alkyl chain, this compound is likely soluble in less polar organic solvents. The table below compares its potential solubility based on the related compound, octadecylamine [4]:

| Solubility Category | Solvents (for Octadecylamine) |

|---|---|

| Soluble | Chloroform, Ethanol, Isopropanol, Toluene, Benzene, Ether [4] |

| Slightly Soluble | Acetone [4] |

| Insoluble | Water [4] |

Proposed Experimental Workflow for Solubility Determination

Given the lack of direct data, you may need to determine the solubility experimentally. The following diagram outlines a standard workflow for this process.

Proposed experimental workflow for determining solubility.

References

4-Octadecylaniline synthesis from 1-octadecanol and aniline

Introduction to 4-Octadecylaniline

This compound is an aromatic amine with a long alkyl chain, making it a valuable intermediate in organic and materials chemistry. This compound is particularly useful for synthesizing Schiff's base liquid crystalline compounds [1] and has been used in the fabrication of specialized Langmuir-Blodgett films for pyroelectric activity assessment [2] [3]. The following sections provide a detailed, practical guide for its synthesis, characterization, and application.

Synthesis Protocol: this compound from 1-Octadecanol and Aniline

This protocol is adapted from a literature-guided synthesis route [3].

Reagents and Materials

| Reagent/Material | Specification / Purity | Purpose |

|---|---|---|

| 1-Octadecanol | Reagent grade | Alkylating agent |

| Aniline | Reagent grade | Amine source |

| Aniline hydrochloride | Reagent grade | Reaction catalyst/acid source |

| Zinc chloride (ZnCl₂) | Reagent grade | Lewis acid catalyst |

| Sodium hydroxide (NaOH) | Reagent grade | For work-up and pH adjustment |

| Suitable organic solvent | e.g., Toluene, Hexane | For extraction and purification |

Equipment

- Round-bottom flask (250 mL)

- Condenser

- Heating mantle with temperature control

- Thermometer

- Magnetic stirrer and stir bar

- Separatory funnel (250 mL)

- Buchner funnel and filter paper

- Rotary evaporator

- Melting point apparatus

Step-by-Step Procedure

- Reaction Setup: In a 250 mL round-bottom flask, combine 1-octadecanol, aniline, and aniline hydrochloride in the molar ratios reported in the literature [3]. Add a catalytic amount of zinc chloride (ZnCl₂).

- Heating and Reaction: Attach a condenser and heat the reaction mixture to 240-250 °C with stirring. Maintain this temperature for 1 hour [3].

- Cooling: After the reaction time is complete, carefully remove the heat source and allow the mixture to cool to approximately 70 °C.

- Base Treatment: Slowly add a solution of sodium hydroxide (NaOH) to the cooled reaction mixture. Stir at 70 °C for 2 hours to hydrolyze any intermediates and liberate the free aniline derivative [3].

- Work-up and Isolation:

- Allow the mixture to cool to room temperature.

- Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., toluene) and water.

- Separate the organic layer.

- Wash the organic layer repeatedly with water until the aqueous washes are neutral.

- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

- Purification:

- Filter the solution to remove the drying agent.

- Concentrate the filtrate using a rotary evaporator to obtain a crude solid.

- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound as a solid.

Safety and Characterization Data

Physicochemical Properties [2] [3]

| Property | Value |

|---|---|

| CAS Number | 114235-67-5 |

| Molecular Formula | C₂₄H₄₃N |

| Molecular Weight | 345.61 g/mol |

| Melting Point | 59 - 63 °C |

| Boiling Point | 240 - 245 °C at 0.4 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 196.4 °C |

| predicted pKa | 4.95 ± 0.10 |

Hazard and Safety Information [2]

- Signal Word: Warning

- Hazard Statements:

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

- Precautionary Statements: P261, P305+P351+P338

- Personal Protective Equipment (PPE): It is recommended to use gloves, eyeshadows, and an appropriate respirator when handling this compound.

Analytical Methods for Characterization

The following methods can be used to confirm the identity and purity of the synthesized product.

- Thin-Layer Chromatography (TLC): Monitor reaction progress and check purity.

- High-Performance Liquid Chromatography (HPLC): Determine purity quantitatively. The method developed for Furosemide, using a C18 column and a mobile phase of 0.1% acetic acid and acetonitrile, can serve as a reference for method development [4].

- Melting Point: Determine the melting point and compare it to the literature value (59-63 °C) as a primary purity check [2] [3].

- Spectroscopic Analysis:

- ¹H NMR & ¹³C NMR: For definitive structural confirmation.

- Mass Spectrometry: To confirm molecular weight.

Application in Schiff's Base Synthesis

A key application of this compound is the synthesis of liquid crystalline Schiff's base compounds. The general workflow for this application is as follows:

Experimental Details for Condensation:

- Reaction: Equimolar amounts of this compound and the requisite aldehyde (e.g., p-n-decyloxybenzaldehyde, p-n-octadecyloxybenzaldehyde) are dissolved in a warm, anhydrous organic solvent like ethanol or toluene.

- Catalysis: A few drops of an acid catalyst (e.g., glacial acetic acid) may be added.

- Stirring: The mixture is stirred under reflux for several hours.

- Isolation: The product is collected by filtration after cooling or by solvent evaporation, followed by recrystallization.

The resulting compounds, such as N-(p-n-decyloxybenzylidene)-p-n-octadecylaniline, exhibit various liquid crystalline phases (smectic A, B, C, etc.), characterized by techniques like thermal microscopy (TM) and differential scanning calorimetry (DSC) [1].

Conclusion

This protocol outlines a practical synthesis of this compound from commercially available starting materials. The compound serves as a versatile building block, particularly in advanced materials science for creating liquid crystalline systems with defined thermal and structural properties.

References

Langmuir-Blodgett Film Fabrication: A General Protocol

The Langmuir-Blodgett technique is a method for creating highly ordered ultra-thin films at the molecular level. The process involves spreading amphiphilic molecules on an air-water interface, compressing them into a monolayer, and then transferring this monolayer onto a solid substrate [1] [2].

Experimental Workflow

The following diagram outlines the core steps of the LB film fabrication process.

Materials and Equipment

- Langmuir-Blodgett Trough: A Teflon trough equipped with movable barriers, a surface pressure sensor (e.g., Wilhelmy plate), and a dipping mechanism [2] [3].

- Solid Substrates: Hydrophilic substrates (e.g., glass, silicon wafer, quartz) are typically used for the first layer. Substrates must be thoroughly cleaned prior to use [2] [3].

- Amphiphile: The target molecule, such as 4-Octadecylaniline or a similar long-chain amine.

- Solvent: High-purity, volatile organic solvent such as chloroform or hexane. Chloroform is commonly used to prepare solutions with concentrations around 0.5 - 1.0 mg/mL [4] [3].

- Aqueous Subphase: Ultra-pure water (e.g., Milli-Q, resistivity of 18.2 MΩ·cm). The subphase pH and ionic composition can be modified to control the charge and organization of the floating monolayer [3].

Detailed Methodology

3.1. Preparation of the Langmuir Monolayer

- Prepare the Subphase: Fill the LB trough with the purified water. Adjust the pH if necessary by adding small amounts of acid, base, or buffer solutions. For amine-containing amphiphiles, an alkaline subphase (e.g., pH ~9-10) is often used to ensure the amine group is in its deprotonated, neutral form, promoting a more ordered film [5] [4].

- Prepare Spreading Solution: Dissolve the amphiphile molecules in a volatile solvent like chloroform to a typical concentration of 0.5-1.0 mM [4] [3].

- Spread the Monolayer: Using a microsyringe, slowly and evenly deposit the solution drop-by-drop onto the air-water interface.

- Solvent Evaporation: Allow 10-20 minutes for the solvent to completely evaporate, leaving an unordered layer of amphiphilic molecules at the interface [3].

3.2. Monolayer Compression and Characterization

- Compress the Monolayer: Slowly compress the barriers at a controlled speed (e.g., 10 mm/min) while continuously monitoring the surface pressure (π) [3].

- Record the π-A Isotherm: This plot of surface pressure versus molecular area is crucial for analyzing the phase transitions and stability of the monolayer. The figure below illustrates a typical isotherm with key parameters [2].

Analyze the isotherm to determine key parameters like the Lift-off area (onset of pressure increase), phase transitions, and collapse pressure (πc), which indicates the monolayer's maximum stability [2]. 3. In-situ Characterization (Optional): Techniques like Brewster Angle Microscopy (BAM) can visualize domain formation, and PM-IRRAS can provide information on molecular orientation at the air-water interface [3].

3.3. Langmuir-Blodgett Film Transfer

- Set Transfer Parameters:

- Surface Pressure: Choose a pressure within the stable, condensed phase of the isotherm, typically between 20-35 mN/m. This pressure must be maintained constant by the barriers during the entire transfer process [2] [3].

- Dipping Speed: A slow, constant speed (e.g., 5-10 mm/min) is generally used to ensure uniform deposition [3].

- Substrate Wettability: For the first layer, a hydrophilic substrate is typically raised through the monolayer (upstroke), resulting in a head-down orientation [2].

- Perform the Transfer: Slowly dip the substrate through the interface. A transfer ratio (t.r.) is calculated as

t.r. = (Decrease in monolayer area) / (Area of substrate coated). A transfer ratio close to 1.0 indicates an ideal, uniform transfer [2]. - Build Multilayers: The process can be repeated to deposit multiple layers. A Y-type deposition, where the film deposits on both the up- and down-strokes, is most common and results in a head-to-head, tail-to-tail structure [2].

Insights from Related Amine-Based LB Films

While specific data for this compound is unavailable, research on other long-chain amines provides valuable reference points.

| Amphiphile / System | Key Findings & Quantitative Data | Reference |

|---|---|---|

| Octadecylamine (ODA) | Forms stable monolayers on alkaline subphase; interacts strongly with dye molecules (e.g., Methyl Orange, Bromocresol Purple) at pH 4-9. Adsorbed dye molecules can take an "edge-on" orientation. | [5] [6] |

| N-(4-octadecyloxy-...) | Mixed monolayers with stearylamine (SAM) showed well-organized, well-packed films with high ordering and triclinic packing. Demonstrated low wettability and small contact angle hysteresis. | [7] |

| DPPE with GOx Enzyme | Immobilization successful on a subphase with pH adjusted to be acidic (to protonate the DPPE headgroup). This highlights the critical role of subphase pH in molecular interaction and film functionality. | [4] |

Critical Considerations for Protocol Development

- Subphase pH is Crucial: For amine-functionalized amphiphiles, the subphase pH directly controls the ionization state of the amine group (

-NH₂vs.-NH₃⁺), which profoundly affects molecular packing, interaction with other species, and ultimate film stability [5] [4] [6]. - Optimize Compression Speed: A slow, steady compression rate is vital for allowing molecules to reorganize into a thermodynamically stable structure and for obtaining reproducible π-A isotherms. Fast compression can lead to film collapse or non-equilibrium states.

- Validate with Transfer Ratio: Consistently monitor the transfer ratio during deposition. Significant deviations from 1.0 indicate non-uniform transfer, which could be due to an unstable monolayer, inappropriate surface pressure, or improper dipping speed [2].

Future Application Prospects

LB films incorporating functional molecules like this compound hold significant promise in advanced research applications. The precise control offered by the technique is being explored for:

- High-Performance Gas Sensors: Creating highly ordered, ultra-thin films for detecting gases like ammonia (NH₃) and acetylene (C₂H₂) with exceptional sensitivity at room temperature [1].

- Biosensors: Immobilizing enzymes like glucose oxidase (GOx) into LB films to develop acoustic and electrochemical sensors for continuous health monitoring [4].

- Theranostic Platforms: Fabricating films that combine luminescent probes (e.g., Europium complexes) with bioactive molecules, enabling combined sensing and drug delivery capabilities [3].

References

- 1. Recent Progress in the Applications of Langmuir–Blodgett ... [pmc.ncbi.nlm.nih.gov]

- 2. Langmuir & Langmuir Blodgett | Measurements [biolinscientific.com]

- 3. Design and Characterization of Langmuir–Blodgett Films ... [pmc.ncbi.nlm.nih.gov]

- 4. Langmuir–Blodgett Films with Immobilized Glucose ... [mdpi.com]

- 5. Structural Characterization of an Octadecylamine Langmuir ... [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Studies on the formation of Langmuir monolayer and ... [academia.edu]

- 7. Langmuir and Langmuir-Blodgett films of N-(4- ... [pubmed.ncbi.nlm.nih.gov]

pyroelectric activity of 4-Octadecylaniline LB films

Chemical Profile of 4-Octadecylaniline

Here is a summary of the basic identifying information, chemical properties, and safety data for this compound, compiled from chemical databases [1] [2] [3].

Table 1: Basic Identifiers and Properties

| Property | Details |

|---|---|

| CAS Number | 114235-67-5 [1] [2] [3] |

| Molecular Formula | C₂₄H₄₃N [1] [2] [3] |

| Molecular Weight | 345.6 g/mol [1] [2] [3] |

| Melting Point | 59-63 °C [1] [2] [3] |

| Boiling Point | 240-245 °C at 0.4 mmHg (or 462.3 °C at 760 mmHg, predicted) [1] [2] [3] |

| Density | 0.889-0.9 g/cm³ (Predicted) [1] [2] |

| Flash Point | 196.4 °C [2] [3] |

| pKa | 4.95±0.10 (Predicted) [1] [3] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N [3] |

Table 2: Safety Information

| Category | Details |

|---|---|

| Hazard Codes | Xi (Irritant) [2] [3] |

| Risk Statements (R-phrases) | R36/37/38 (Causes irritation to the eyes, respiratory system, and skin) [2] |

| Safety Statements (S-phrases) | S26, S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) [2] [3] |

| GHS Pictogram | [2] |

| Signal Word | Warning [2] |

Potential Research Context

One of the search results confirms that this compound has been used in scientific research, specifically mentioning its application in the "fabrication of alternate-layer Langmuir-Blodgett (LB) films and pyroelectric activity in the films was assesd" [3]. This aligns perfectly with your topic but is the extent of the available detail. The primary literature source for this finding appears to be a 1987 study by Jones et al. titled "IR studies of pyroelectric Langmuir-Blodgett films" published in Thin Solid Films [2].

Experimental Workflow for LB Film Fabrication and Analysis

The following diagram outlines a generalized experimental workflow for fabricating and characterizing Langmuir-Blodgett films, which is typical in this field of research. The specific steps for this compound would need to be filled in from the primary literature.

References

Comprehensive Application Notes and Protocols: 4-Octadecylaniline in Alternate-Layer Langmuir-Blodgett Films

Chemical Profile and Significance

4-Octadecylaniline (CAS Registry Number: 114235-67-5) is an amphiphilic organic compound featuring a long aliphatic chain (C18H37) attached to an aniline moiety in the para position. This unique molecular architecture, with both hydrophobic and hydrophilic components, makes it particularly suitable for Langmuir-Blodgett (LB) film formation. The molecule's primary amine group provides a reactive site for further chemical modification or interaction with various substrates, while the long alkyl chain ensures sufficient hydrophobicity for stable monolayer formation at the air-water interface. The compound has a molecular weight of 345.6 g/mol and the molecular formula C₂₄H₄₃N [1].

The structural characteristics of this compound contribute significantly to its utility in LB technology. The molecule possesses a melting point range of 59-63°C and boils at 240-245°C under reduced pressure (0.4 mmHg) [1] [2]. Its amphiphilic nature allows it to orient at interfaces, with the polar aniline group interacting favorably with aqueous subphases and the nonpolar octadecyl chain extending away from the water surface. This orientation facilitates the formation of highly organized monolayer and multilayer structures with controlled thickness and molecular arrangement. The compound has been successfully employed in the fabrication of functional thin films with specialized properties, including pyroelectric activity, which is the generation of an electric charge in response to thermal fluctuations [1] [2].

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Registry Number | 114235-67-5 | [1] |

| Molecular Formula | C₂₄H₄₃N | [1] |

| Molecular Weight | 345.6 g/mol | [1] |

| Melting Point | 59-63°C | [1] |

| Boiling Point | 240-245°C at 0.4 mmHg | [1] |

| Purity | 97% | [1] |

| Hazard Classification | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |

Langmuir-Blodgett Film Fabrication

Fundamental Principles and Material Preparation

The Langmuir-Blodgett technique enables the creation of highly ordered ultra-thin films through the controlled transfer of monolayers from the air-water interface onto solid substrates [3]. This method provides exceptional precision in managing molecular orientation and packing, making it particularly valuable for constructing tailored organic nanostructures. The this compound molecule is ideally suited for this technique due to its inherent amphiphilicity; the long alkyl chain provides hydrophobicity while the aniline group offers hydrophilic character and potential for chemical interaction. This balance allows the compound to form stable monolayers at the air-water interface that can be systematically transferred to create multilayer architectures with precise control over each layer's properties [1] [2].

For LB film fabrication with this compound, researchers typically prepare a chloroform solution with a concentration ranging from 0.5-1.0 mg/mL [4]. Chloroform is preferred as the spreading solvent due to its high volatility, which facilitates rapid evaporation after application to the water surface, and its inability to mix with the aqueous subphase. The subphase composition can be modified based on experimental requirements; for instance, incorporating pH-sensitive dyes like bromocresol purple (Bcp) or methyl orange (MO) enables the creation of complex systems where the this compound monolayer interacts with these functional molecules [4] [5]. The water used for the subphase should be of high purity (resistivity ≥18 MΩ·cm) to minimize contamination that could disrupt monolayer formation [4].

Monolayer Preparation and Characterization at Air-Water Interface

The process begins with the careful application of the this compound solution onto the clean subphase surface using a microsyringe. After allowing sufficient time for solvent evaporation (typically 10-15 minutes), the floating monolayer is symmetrically compressed using movable barriers at a controlled rate (1-5 mm/min). During compression, the surface pressure (π) is continuously monitored against the mean molecular area (A) using a Wilhelmy plate balance system, generating pressure-area (π-A) isotherms that provide crucial information about the monolayer's phase behavior [3]. These isotherms reveal phase transitions from gaseous to liquid-expanded and finally to condensed states, with the optimal deposition pressure typically selected from the solid-analogous region of the isotherm to ensure monolayer stability [4] [3].

Research with analogous compounds such as octadecylamine (ODA) has demonstrated that molecular area can expand significantly (from approximately 20 Ų to 105 Ų) when the monolayer is formed on subphases containing complementary molecules like bromocresol purple, indicating complex formation at the interface [4]. For this compound, which possesses a similar alkyl chain but with an aniline headgroup rather than a simple amine, the molecular packing and interactions can be tailored by modifying subphase conditions such as pH or incorporating specific anions or dye molecules. The monolayer is typically compressed to a target surface pressure of 25-35 mN/m for deposition, which provides an optimal balance between stability and transfer efficiency [4].

Film Deposition and Multilayer Construction

The transfer of this compound monolayers onto solid substrates can be accomplished using either the conventional Langmuir-Blodgett (vertical dipping) or Langmuir-Schaefer (horizontal lifting) method [6]. The selection between these techniques depends on the specific monolayer properties and desired film architecture. For alternate-layer films, where this compound is deposited in combination with other materials, the vertical dipping method is generally preferred as it enables precise control over the deposition sequence and layer orientation [1].

The deposition process involves immersing and withdrawing the substrate through the floating monolayer while maintaining constant surface pressure through barrier compression. The transfer ratio (the decrease in monolayer area divided by the substrate coated area) should be monitored closely, with values near 1.0 indicating optimal transfer efficiency. For the creation of alternate-layer structures, this compound layers can be alternated with other functional materials such as dyes, polymers, or inorganic layers to achieve specific electronic, optical, or pyroelectric properties [1] [2]. The unique aniline headgroup in this compound provides enhanced opportunities for chemical interaction between layers compared to simple alkyl amines, facilitating the creation of more stable and functional multilayer architectures.

Table 2: Optimized Experimental Conditions for this compound LB Films

| Parameter | Standard Condition | Alternative/Notes |

|---|---|---|

| Solvent | Chloroform (HPLC grade) | Concentration: 0.5-1.0 mg/mL |

| Spreading Volume | 50-100 μL | Applied dropwise across water surface |

| Compression Speed | 1-5 mm/min | Adjust based on isotherm characteristics |

| Deposition Pressure | 25-35 mN/m | Determined from π-A isotherm plateau |

| Subphase Temperature | 20-25°C | Controlled within ±0.5°C |

| Subphase pH | 5.8 (unmodified) | Adjustable for specific applications |

| Dipping Speed | 2-10 mm/min | Optimize for substrate wettability |

Structural Characterization and Analysis

The structural properties of this compound LB films require comprehensive characterization to verify molecular organization, layer uniformity, and interfacial properties. UV-visible spectroscopy provides information about electronic transitions and can detect the incorporation of chromophores such as dye molecules in alternate-layer structures [4]. For this compound itself, the absorption characteristics of the aniline moiety can offer insights into molecular orientation and potential interactions between layers. Fourier-Transform Infrared Spectroscopy (FTIR), particularly when using photoelastic modulation (PEM-FTIR), delivers detailed molecular-level information about chain conformation, headgroup interactions, and molecular packing density [4] [7]. Specific attention should be paid to the N-H stretching vibrations (typically around 3382 cm⁻¹ for secondary amines) and C-H stretching modes (2919 and 2852 cm⁻¹) which provide evidence of ordered alkyl chains [8].

X-ray diffraction and reflectivity measurements offer crucial insights into the layer-periodic structure of multilayer films, allowing determination of interlayer spacing and assessment of structural order along the stacking direction [4]. Studies with similar amphiphilic compounds have revealed interdigitated structures in LB films, where alkyl chains from adjacent layers interpenetrate, reducing the expected layer spacing [5]. For this compound films, such structural details significantly influence functional properties including pyroelectric activity. Additionally, surface wettability characterized through contact angle measurements provides complementary information about the surface energy and molecular organization at the film-air interface [7]. Well-organized this compound films with closely packed alkyl chains typically exhibit low wettability and minimal contact angle hysteresis, indicating a homogeneous surface with low density of defects [7].

Functional Applications and Modifications

Pyroelectric Films and Sensing Applications

The pyroelectric activity observed in alternate-layer LB films containing this compound makes them particularly promising for thermal sensing applications [1]. Pyroelectric materials generate a temporary electrical voltage when subjected to temperature fluctuations, a property valuable for infrared detection, thermal imaging, and environmental monitoring systems. The molecular organization achievable through the LB technique enables the creation of non-centrosymmetric structures essential for pyroelectric behavior. In such films, the alternating layers of this compound with other functional materials create the asymmetric polarization needed for pyroelectric response, with the long alkyl chains providing structural stability while the aniline groups may contribute to charge transfer processes [1] [2].

The fabrication of pyroelectric devices using this compound typically involves creating alternate-layer structures where the compound is deposited in combination with other polar materials. These structures can be further enhanced by incorporating additional functional groups or nanoparticles to increase the pyroelectric coefficient. The thin-film nature of LB assemblies offers advantages for rapid thermal response compared to bulk pyroelectric materials, making them suitable for high-sensitivity applications. Although the specific pyroelectric coefficients of this compound-based films are not provided in the available literature, the confirmed pyroelectric activity suggests potential for development in thermal sensing platforms [1].

Electrically Conducting Films and Composite Systems

This compound serves as a valuable precursor for electrically conducting LB films through its polymerization into poly(N-octadecylaniline) [8]. The synthesis involves chemical oxidation of N-octadecylaniline using ammonium persulfate as an oxidizing agent, resulting in a polymer that retains the amphiphilic character necessary for LB processing while exhibiting semiconducting properties. These polymeric films can be fabricated using mixed LB films with stearic acid, which enhances transfer stability and structural organization. The electrical conductivity of these films can be dramatically increased (by up to five orders of magnitude) through doping with iodine vapor, making them suitable for various molecular electronic applications [8].

The electrical properties of these films exhibit anisotropy, with in-plane conductivity typically higher than through-plane conductivity, reflecting the stratified nature of the LB structure [8]. Impedance analysis of poly(N-octadecylaniline) LB films suggests an (RQ) equivalent circuit model, where R represents resistance and Q represents constant phase element. This conductive behavior, combined with the precise thickness control offered by the LB technique, enables potential applications in organic electronic devices, including field-effect transistors, chemical sensors, and electrochromic displays. The extended conjugation in the polyaniline backbone coupled with the insulating alkyl chains creates interesting electronic properties at the nanoscale, with potential for tailoring through layer architecture and doping levels [8].

Experimental Protocols

Protocol 1: Formation of this compound Monolayer and π-A Isotherm Measurement

This protocol describes the standard procedure for forming and characterizing a this compound monolayer at the air-water interface prior to LB deposition.

Step 1: Subphase Preparation: Fill a clean Langmuir trough with high-purity water (resistivity ≥18 MΩ·cm). Adjust the subphase temperature to 20±0.5°C using a circulating water bath. For specific applications, modify the subphase by dissolving appropriate additives (e.g., dyes, ions) at this stage [4].

Step 2: Surface Cleaning: Close the movable barriers and compress them fully to reduce the available surface area. Clean the air-water interface thoroughly by suction using a vacuum aspirator until the surface pressure reading remains stable near zero mN/m during barrier oscillation [4].

Step 3: Solution Preparation: Dissolve this compound (97% purity) in HPLC-grade chloroform to prepare a 0.75 mg/mL solution. Sonicate briefly if necessary to ensure complete dissolution [4].

Step 4: Monolayer Spreading: Using a precision microsyringe, apply the this compound solution dropwise across the water surface between the barriers. Allow 10-15 minutes for complete solvent evaporation [4] [3].

Step 5: Compression Isotherm: Compress the monolayer symmetrically at a constant rate of 2 mm/min while continuously recording the surface pressure versus mean molecular area. Repeat the compression-expansion cycle at least twice to assess monolayer stability and reproducibility [4] [3].

Step 6: Data Analysis: Identify the characteristic phase transitions from the π-A isotherm. Determine the optimal deposition pressure (typically in the condensed phase region) and calculate the limiting molecular area through extrapolation of the steepest portion of the isotherm to zero pressure [3].

Protocol 2: Fabrication of Alternate-Layer LB Films with Dye Incorporation

This protocol details the procedure for creating alternate-layer LB films containing this compound and functional dye molecules for sensing applications.

Step 1: Subphase Modification: Prepare an aqueous subphase containing bromocresol purple (Bcp) dye at a concentration of 1×10⁻⁵ M. Adjust the subphase pH to 8.0-9.0 using minimal sodium hydroxide to enhance dye-monolayer interaction [4].

Step 2: Substrate Preparation: Clean solid substrates (e.g., glass, silicon wafers) thoroughly using appropriate protocols (piranha solution for glass, RCA cleaning for silicon). Make the substrates hydrophilic for optimal first-layer deposition [4] [6].

Step 3: Monolayer Formation: Spread this compound chloroform solution as described in Protocol 1. Compress the monolayer to the predetermined target pressure (30 mN/m) and allow it to stabilize for 10 minutes [4].

Step 4: First Deposition Cycle: Immerse the substrate through the monolayer at a constant speed of 5 mm/min while maintaining constant surface pressure. Withdraw the substrate at the same speed to complete the first layer transfer. Monitor the transfer ratio to ensure optimal deposition (target: 0.95-1.05) [4] [3].

Step 5: Intermediate Processing: After depositing the this compound layer, gently rinse the substrate with purified water and dry under a stream of nitrogen [4].

Step 6: Alternate Layer Formation: For the next layer, use a different material (e.g., stearic acid, functional polymer) or a modified this compound monolayer to create the alternating structure. Repeat the deposition process with appropriate parameters for the second material [1] [2].

Step 7: Multilayer Construction: Continue alternating layers until the desired architecture is achieved. Maintain consistent deposition conditions throughout the process to ensure uniform layer structure [1].

Protocol 3: Post-Assembly Modification with Dye Molecules

This protocol describes an alternative approach for incorporating functional dye molecules into pre-formed this compound LB films through post-assembly adsorption.

Step 1: LB Film Fabrication: Prepare a multilayer film of pure this compound using the standard deposition procedure (Protocol 1) without subphase additives. Typically, 5-15 layers are deposited to create an adequate adsorption substrate [4].

Step 2: Dye Solution Preparation: Prepare a 1×10⁻⁴ M aqueous solution of the desired dye (e.g., methyl orange, bromocresol purple). Adjust the pH to optimize dye-film interaction based on the specific dye characteristics [4] [5].

Step 3: Adsorption Process: Immerse the this compound LB film-coated substrate into the dye solution for a predetermined period (typically 30-60 minutes) to allow dye adsorption onto the film surface [4] [5].

Step 4: Rinsing and Drying: Remove the substrate from the dye solution and rinse gently with purified water to remove loosely adsorbed dye molecules. Dry the film under a nitrogen stream [4].

Step 5: Characterization: Analyze the dye-incorporated film using UV-visible spectroscopy to confirm dye adsorption and assess molecular orientation. FTIR spectroscopy can provide additional information about dye-film interactions [4] [5].

Diagram 1: Experimental workflow for fabricating this compound Langmuir-Blodgett films, showing the sequential steps from subphase preparation to final characterization and application.

Troubleshooting and Optimization

Common challenges in this compound LB film fabrication include monolayer instability, inconsistent transfer ratios, and structural defects in multilayer films. For monolayer instability, ensure subphase purity and minimize vibrations in the system. If transfer ratios consistently deviate from 1.0, adjust the dipping speed or surface pressure parameters. Optimal transfer typically occurs at dipping speeds of 2-10 mm/min and surface pressures in the range of 25-35 mN/m [4] [3]. Structural defects in multilayer films can be minimized through careful control of compression speed and maintenance of constant temperature throughout deposition.

For enhanced functionality, consider chemical modification of this compound or formation of mixed monolayers with complementary compounds. Studies with similar amphiphiles have shown that mixed systems with stearylamine exhibit better organization compared to mixtures with stearic acid or stearyl alcohol [7]. The aniline headgroup in this compound provides opportunities for Schiff base formation or other derivatization strategies to tailor interfacial properties and molecular interactions. When working with alternate-layer structures containing dye molecules, optimize the subphase pH to maximize interaction between the this compound and the complementary material, as this significantly affects both monolayer stability and final film properties [4] [5].

Table 3: Troubleshooting Guide for this compound LB Film Fabrication

| Problem | Possible Causes | Solutions |

|---|---|---|

| Monolayer instability | Contaminated subphase, vibration interference, solvent impurities | Improve cleaning protocol, use vibration isolation, ensure solvent purity |

| Low transfer ratio | Incorrect surface pressure, improper substrate wettability, fast dipping speed | Optimize deposition pressure, enhance substrate cleaning, reduce dipping speed |

| Irregular deposition | Surface contamination, temperature fluctuations, monolayer collapse | Reclean interface, improve temperature control, reduce target pressure |

| Poor multilayer uniformity | Incompatible layer materials, inadequate drying between layers | Modify alternate material selection, extend drying time between depositions |

| Weak functional response | Suboptimal layer architecture, insufficient layer number, improper doping | Adjust alternate-layer sequence, increase deposited layers, optimize doping conditions |

Conclusion

This compound represents a versatile amphiphile for creating functional Langmuir-Blodgett films with applications in pyroelectric devices, chemical sensing, and molecular electronics. The detailed protocols provided in this document enable researchers to fabricate well-defined monolayer and multilayer architectures with controlled molecular organization. The unique combination of a long alkyl chain providing hydrophobic character with an aniline headgroup offering potential for chemical interaction makes this compound particularly valuable for advanced thin-film technologies. Further research opportunities exist in exploring alternate-layer combinations with novel functional materials, optimizing electrical and pyroelectric properties through doping strategies, and scaling up the fabrication process for technological applications.

References

- 1. This compound 97 114235-67-5 [sigmaaldrich.com]

- 2. Cas 114235-67-5,this compound 97 [lookchem.com]

- 3. – Langmuir - Wikipedia Blodgett film [en.wikipedia.org]

- 4. Studies on the formation of Langmuir monolayer and ... [sciencedirect.com]

- 5. Structural Characterization of an Octadecylamine Langmuir ... [pubmed.ncbi.nlm.nih.gov]

- 6. ‐ Langmuir Methodology: A Versatile Technique... | IntechOpen Blodgett [intechopen.com]

- 7. Langmuir and Langmuir-Blodgett films of N-(4- ... [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and characterization of electrically conducting ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Aromatic-Modified Stationary Phases in Chromatography

Introduction to Aromatic Stationary Phases

Aromatic stationary phases represent a specialized class of chromatographic materials that provide unique selectivity distinct from standard polar and non-polar phases. Their key characteristic is the ability to engage in π-π interactions with analytes possessing π electrons, making them particularly valuable for separating complex mixtures of aromatic compounds [1].

In Supercritical Fluid Chromatography (SFC), these phases are especially powerful. The non-aqueous mobile phase systems, typically using carbon dioxide, reduce cavity energy and acidity, thereby enhancing the relative contribution of other interactions like hydrogen bonding, dipole-dipole, and π-π interactions in solute retention [1]. These phases can be broadly categorized into:

- Alkyl benzene phases (linear chain alkyl benzene and polyphenyl alkyl)

- Aromatic phases with heteroatoms in the spacer arm or on the ring

- Polycyclic aromatic hydrocarbon or polymeric aromatic phases

- Composite phenyl–octadecyl phases [1]

Synthesis and Chemical Characterization

Synthesis Protocol for Aromatic Stationary Phases

The synthesis typically follows a two-step functionalization method on silica support materials [1]:

Materials:

- Silica Support: Full porous particles (FPP) silica (5 μm particle size, 320 m²/g surface area, 80 Å pore size) [1] [2]

- Ligands: Aniline, 1-aminonaphthalene, 1-aminoanthracene, 1-aminopyrene [1]

- Coupling Agent: 3-glycidoxypropyltrimethoxysilane (KH560) [1]

- Solvent: Anhydrous xylene (to prevent hydrolysis of epoxy groups) [1]

Procedure:

- Initial Silanization: Bond 3-glycidoxypropyltrimethoxysilane to FPP silica in xylene under reflux to create hydrophilic surfaces with epoxy functional groups [1].

- Aromatic Functionalization: React the epoxy-modified silica with selected aromatic amines (aniline derivatives) to form the final stationary phase [1].

- Post-processing: Wash sequentially with xylene, methanol, and acetone, then dry under vacuum at 60°C [1].

Table 1: Elemental Analysis and Surface Coverage of Synthesized Stationary Phases

| Stationary Phase | Carbon Content (%) | Surface Coverage (μmol/m²) | Ligand Type |

|---|---|---|---|

| Sil-Im-C18-1 [2] | 13.26 | 1.60 (Imidazole) | Imidazole/C18 |

| Sil-Im-C18-2 [2] | 13.14 | 1.32 (Imidazole) | Imidazole/C18 |

| Sil-Im-C18-3 [2] | 15.12 | 1.22 (Imidazole) | Imidazole/C18 |

| ODT [3] | 2.87 | 0.66 | C18 on Titania |

Chromatographic Characterization

The LSER model provides a quantitative framework to understand retention behavior. The extended model for SFC applications is expressed as [1]:

logk = c + eE + sS + aA + bB + vV + d⁻D⁻ + d⁺D⁺

Where the system coefficients represent:

- v: Van der Waals interactions

- b: Hydrogen bond acceptor basicity

- a: Hydrogen bond donor acidity

- s: Dipole-dipole interactions

- e: π-π interactions

- d⁺/d⁻: Ionic interactions with cations/anions

Table 2: LSER Coefficients for Retention Mechanisms in SFC

| Interaction Mechanism | LSER Coefficient | Dominant in Aromatic Phases |

|---|---|---|

| π-π Interaction | e | Primary |

| Hydrogen Bonding | a, b | Significant |

| Dipole-Dipole | s | Moderate |

| Dispersion | v | Variable |

| Ionic Interaction | d⁺, d⁻ | Adjustable with additives |

For aromatic stationary phases, retention is typically dominated by hydrogen bonding and π-π interactions, with the contribution of π-π interactions increasing with the size of the aromatic ligand system [1].

Separation Mechanisms and Selectivity

The workflow below illustrates the dominant retention mechanisms and how to manipulate them for method development.

Practical Application Protocols

Method Development for Flavonoids and Alkaloids

Materials:

- Stationary Phase: S-1-ami-py (1-aminopyrene functionalized) for maximum π-π interaction [1]

- Mobile Phase: CO₂ with methanol modifier (10-40% gradient) [1]

- Additives: 20 mM ammonium formate or 0.1% diethylamine [1]

- Analytes: Flavonoids, alkaloids, phenolic compounds [1]

Chromatographic Conditions:

- Flow Rate: 1.0-3.0 mL/min [1]

- Back Pressure: 1500-2500 psi [1]

- Temperature: 25-40°C [1]

- Detection: UV-Vis or MS compatible [1]

Optimization Strategy:

- Start with 20% methanol modifier in CO₂

- Adjust modifier percentage to optimize retention (increase for polar compounds)

- Add 0.1% acid (formic or trifluoroacetic) for basic compounds like alkaloids

- Add 0.1% base (diethylamine) for acidic compounds like flavonoids

- Use ammonium formate (10-20 mM) for ionic compounds [1]

Mixed-Mode Separation Protocol

For compounds with diverse properties, a mixed-mode approach provides superior separation:

Stationary Phase: Sil-Im-C18 (Imidazole/C18 co-grafted) [2] Mobile Phase: Phosphate buffer (pH 3.0-7.0) with acetonitrile gradient [2] Analytes: Nucleobases, nucleosides, inorganic anions, phenols, aromatic amines [2]

Key Observations:

- Imidazole groups significantly reduce hydrophobicity and hydrophobic selectivity [2]

- Enhanced retention for polar compounds under reversed-phase conditions [2]

- Improved peak shape for basic compounds due to suppressed silanol effects [2]

Table 3: Application Range for Different Stationary Phase Types

| Analyte Class | Recommended Phase | Key Interaction | Modifier/Additive |

|---|---|---|---|

| Polycyclic Aromatic Hydrocarbons | S-1-ami-py [1] | π-π | Methanol/CO₂ |

| Flavonoids | S-1-ami-anth [1] | π-π, H-bonding | Methanol + 0.1% DEA |

| Alkaloids | S-1-ami-naph [1] | π-π, Ionic | Methanol + 0.1% TFA |

| Phenolic Compounds | S-aniline [1] | H-bonding, π-π | Methanol/CO₂ |

| Nucleobases/Nucleosides | Sil-Im-C18 [2] | HILIC/Ion Exchange | ACN/Phosphate Buffer |

| Inorganic Anions | Sil-Im-C18 [2] | Ion Exchange | Phosphate Buffer |

Quality Control and Validation

Performance Evaluation Tests

Hydrophobicity Assessment:

- Measure k values for alkylbenzenes (benzene to butylbenzene) [2]

- Calculate methylene selectivity (αCH₂) [2]

Shape Selectivity:

- Separate polycyclic aromatic hydrocarbon pairs (e.g., triphenylene/ o-terphenyl) [2]

- Calculate shape selectivity factor [2]

Polar Interactions:

- Test caffeine/phenol retention ratio [2]

- Evaluate silanol activity using benzylamine/phenol separation [2]

Ion-Exchange Capacity:

- Measure retention of inorganic anions (Br⁻, NO₃⁻) [2]

- Calculate ion-exchange selectivity factors [2]

Batch-to-Batch Reproducibility

Ensure consistent synthesis through:

- Elemental Analysis: Carbon content variation < ±0.3% [2]

- Chromatographic Tests: Retention time RSD < 1.5% for standard compounds [2]

- Surface Coverage: Consistency within ±0.1 μmol/m² [2]

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Peak Tailing | Strong ionic interactions | Add ionic additives (ammonium formate) [1] |

| Insufficient Retention | Too high modifier percentage | Reduce methanol content in CO₂ [1] |

| Poor Separation | Inadequate π-π interaction | Switch to larger aromatic ligand (pyrene > anthracene > naphthalene) [1] |

| Long Equilibration | Mobile phase/stationary phase mismatch | Pre-condition with target mobile phase [2] |

Conclusion

Aromatic stationary phases with octadecyl/aniline characteristics offer unique selectivity for challenging separations, particularly in SFC and mixed-mode HPLC. Their retention mechanism is dominated by π-π interactions complemented by hydrogen bonding and adjustable ionic interactions. The synthesis protocol involving two-step functionalization provides consistent, high-performance materials suitable for pharmaceutical, environmental, and natural product applications.

The intentional introduction of electrostatic interactions through FPP silica and controlled addition of ionic modifiers significantly expands their application range to include ionic and highly polar compounds, making them versatile tools for modern chromatographic method development.

References

Comprehensive Analysis of Aniline Compounds Detection Methods: Application Notes and Experimental Protocols

Introduction to Aniline Compounds and Analytical Challenges

Aniline compounds represent a class of aromatic amines with extensive applications in industrial manufacturing, including polymer production, pharmaceutical synthesis, dye manufacturing, and agricultural chemicals. Despite their industrial utility, these compounds pose significant health and environmental risks due to their toxicity, potential carcinogenicity, and environmental persistence. The US Environmental Protection Agency has classified aniline as a probable human carcinogen (Group B2) and established a Reference Concentration (RfC) of 1 μg/m³ for chronic non-cancer effects in air [1]. These compounds can enter environmental matrices through industrial wastewater discharge, improper waste disposal, and atmospheric emissions, ultimately contaminating water resources, soil ecosystems, and indoor air quality.

The analytical challenge in detecting aniline compounds stems from several factors: their typically low environmental concentrations requiring high sensitivity methods, the complex matrices in which they are found necessitating selective techniques, and their varying physical-chemical properties demanding versatile approaches. Traditional detection methods have relied on techniques such as spectrophotometry, electrochemical analysis, and chromatography, but these often involve complex sample pretreatment, require expensive instrumentation, and lack real-time monitoring capabilities [2]. Recent advances in detection technologies have focused on overcoming these limitations through innovative materials, sensing platforms, and integration strategies that enhance sensitivity, selectivity, and practical applicability across different environmental and biological matrices.

Detection Principles and Methodologies

Fluorescence-Based Sensing Approaches

Fluorescence probes have emerged as powerful tools for detecting aniline compounds due to their exceptional sensitivity, rapid response, and suitability for real-time monitoring. A notable development in this category is the quinoxaline-based ratiometric fluorescent probe (PAMD) that employs an acetyl group as the recognition moiety for aniline derivatives. This probe exhibits a distinctive fluorescence transition from orange (570 nm) to blue (460 nm) upon interaction with aniline, while p-nitroaniline induces complete fluorescence quenching within 1 minute due to the formation of intermolecular hydrogen bonds [2]. The probe demonstrates exceptional selectivity for aniline and p-nitroaniline over potentially interfering compounds and has been successfully integrated into agarose-based hydrogel and PVA-embedded thin films for visual detection of airborne and aqueous aniline derivatives.

Another innovative fluorescence-based approach utilizes copper-doped carbon dots (CuCDs) with laccase-like activity for detecting aniline additives in hair dyes. These CuCDs are monodispersed ellipsoidal crystals with an average diameter of 3.4 nm and active copper centers similar to natural laccase. Enzyme kinetics experiments revealed that the maximum rate constant (Vmax) obtained from CuCDs is 59 times greater than that of natural laccase, while the Michaelis-Menten constant (Km) is approximately half, indicating superior catalytic efficiency and high affinity for laccase substrates [3]. The CuCDs maintain over 90% of their catalytic activity across wide pH and temperature ranges and during extended storage (>30 days), demonstrating remarkable stability for practical applications in cosmetic product analysis and safe hair dye development.

Electrochemical and Electronic Sensing Platforms

Organic field-effect transistors (OFETs) represent a promising approach for aniline detection, particularly for volatile organic compounds (VOCs) in environmental and medical monitoring. Recent research has focused on diketopyrrolopyrrole (DPP)-based polymers functionalized with aniline derivatives that serve as sensitive layers in OFET sensors. The electron-donating and nucleophilic characteristics of aniline moieties, when associated with electron-deficient DPP units, deepen the highest occupied molecular orbital (HOMO) levels in the semiconducting polymer, introducing localized energy levels capable of trapping holes [4] [5]. This hole-trapping effect fine-tunes charge-carrier dynamics in DPP-based thin films, enabling measurable changes in electrical conductivity upon interaction with target gas molecules such as acetone, dimethyl carbonate, and acetic acid in both vapor and solution phases.

MXene/polyaniline nanocomposites developed through liquid/liquid interface-assisted polymerization offer another electrochemical sensing platform with enhanced characteristics for dopamine detection. This innovative approach enables controlled release of aniline monomers at the organic/aqueous interface, resulting in effective interaction with the inherently negative charges of MXene nanosheets and initiating in situ polymerization of polyaniline on MXene surfaces and interlayers [6]. The resulting nanocomposite exhibits superior electrochemical performance compared to hybrid structures formed via conventional single-phase polymerization, with the liquid/liquid interface method producing better exfoliation of MXene through integration of fibrillar polyaniline rather than the aggregated structures characteristic of single-phase polymerization.

Chromatographic and Nanochannel-Based Methods

Chromatographic techniques remain widely used for aniline compound detection, with recent improvements focusing on simplifying sample preparation and enhancing sensitivity. An online solid-phase extraction (SPE) HPLC system has been developed that eliminates the need for derivatization traditionally required for GC analysis of these thermolabile and polar compounds [7]. This method utilizes a Thermo Scientific Dionex UltiMate 3000 Dual HPLC system with a SolEx HRP cartridge for enrichment and an Acclaim 120 C18 column for separation, achieving baseline separation of aniline and nitroanilines within 15 minutes. The method demonstrates excellent linearity (r value >0.9999) at concentrations of 1-100 μg/L, with method detection limits of 0.1-0.2 μg/L, representing a 10-100 fold improvement in sensitivity compared to EPA Method 8131 [7] [8].

For ultratrace detection, a dummy molecularly imprinted polymer (DMIP) nanochannel sensor has been developed that operates on the principle of ion current rectification across asymmetric charged nanoporous capillaries [9]. This sensor exhibits a linear relationship between rectification ratio and logarithm aniline concentration across an impressive range from 1 nmol/L to 0.1 mmol/L, with a remarkably low detection limit of 0.2 nmol/L. When applied to real seawater samples, the sensor demonstrated an average recovery rate of 88.31%, confirming its practical utility for environmental monitoring with advantages including low cost, miniaturization potential, simple operation, high accuracy, and excellent reproducibility [9].

Comparative Analysis of Detection Methods

Table 1: Comprehensive comparison of aniline compounds detection methods

| Method Category | Detection Principle | Limit of Detection | Linear Range | Analysis Time | Key Advantages |

|---|---|---|---|---|---|

| Fluorescent Probe (PAMD) | Ratiometric fluorescence change | Not specified | Not specified | <1 minute for p-nitroaniline | Real-time monitoring, visual detection, dual response for aniline/p-nitroaniline |

| Copper-doped Carbon Dots | Laccase-like catalytic activity | Not specified | Not specified | Rapid (specific time not given) | High stability, dual-function for detection and hair dyeing, 59× higher Vmax than natural laccase |

| Dummy Molecularly Imprinted Nanochannel | Ion current rectification | 0.2 nmol/L | 1 nmol/L - 0.1 mmol/L | Not specified | Ultra-high sensitivity, excellent reproducibility, suitable for complex matrices like seawater |

| Online SPE-HPLC-UV | Solid-phase extraction with chromatographic separation | 0.1-0.2 μg/L | 1-100 μg/L | 15 minutes (30 min with reconditioning) | Full automation, no derivatization needed, excellent linearity |

| OFET Sensors (DPP-based) | Charge transport modulation in polymer semiconductors | Not specified | Not specified | Real-time capability | Low-power operation, wearable integration, tunable sensitivity through substituents |

| MXene/PANI Nanocomposite | Electrochemical sensing | 34 nM (for dopamine) | Not specified | Not specified | Enhanced electrochemical performance, controlled polymerization at liquid/liquid interface |

Table 2: Application suitability for different sample matrices

| Method Category | Water Samples | Air Samples | Biological Samples | Industrial Products | Soil/Sediment |

|---|---|---|---|---|---|

| Fluorescent Probe (PAMD) | Excellent (tested in actual water samples) | Good (airborne detection demonstrated) | Not reported | Not reported | Excellent (tested in soil samples) |

| Copper-doped Carbon Dots | Not reported | Not reported | Potential | Excellent (hair dye products) | Not reported |

| Dummy Molecularly Imprinted Nanochannel | Excellent (seawater tested) | Not reported | Not reported | Not reported | Not reported |

| Online SPE-HPLC-UV | Excellent (tap and pond water tested) | Not reported | Not reported | Potential | Not reported |

| OFET Sensors (DPP-based) | Solution phase capability | Excellent (vapor phase demonstrated) | Potential (biomarker detection) | Not reported | Not reported |

| MXene/PANI Nanocomposite | Not reported | Not reported | Excellent (dopamine sensing in biological contexts) | Not reported | Not reported |

Detailed Experimental Protocols

Protocol 1: Fluorescence Detection Using Quinoxaline-Based Probe (PAMD)

4.1.1 Materials and Equipment

- Probe PAMD synthesis: Requires camphorquinone as starting material with introduction of imine bond, nitro, and hydroxyl groups to increase fluorescence wavelength [2]

- Solvents: High-purity dimethyl sulfoxide (DMSO), ethanol, and deionized water

- Reference compounds: Aniline and p-nitroaniline standards (purity ≥98%)

- Equipment: Fluorometer with capability for ratiometric measurements, UV-vis spectrophotometer, pH meter, analytical balance

4.1.2 Probe Synthesis Procedure

- Synthesis precursor TTPD: Follow synthetic route outlined in supplementary materials of reference [2]

- Prepare intermediate PAMP: Utilize Scheme 1 provided in supplementary materials [2]

- Final probe assembly: Combine precursors to obtain final PAMD probe through condensation reactions

- Purification: Purify via column chromatography and characterize using NMR and mass spectrometry

- Probe storage: Store in desiccator at 4°C protected from light

4.1.3 Detection Procedure for Environmental Samples

Soil sample preparation:

- Extract aniline compounds from soil samples using 10 mL ethanol per gram of soil

- Sonicate for 30 minutes followed by centrifugation at 5000 rpm for 10 minutes

- Collect supernatant and filter through 0.45 μm membrane

Water sample preparation:

- Filter water samples through 0.22 μm membrane to remove particulate matter

- Adjust pH to 7.0 using phosphate buffer

Fluorescence measurement:

- Prepare probe solution at 10 μM concentration in ethanol-water (1:1 v/v) mixture

- Mix 1 mL probe solution with 1 mL sample extract or standard solution

- Incubate for 5 minutes at room temperature

- Measure fluorescence emission spectrum from 400 to 650 nm with excitation at 375 nm

Data analysis:

- For aniline detection: Calculate ratio of fluorescence intensities at 460 nm and 570 nm (I₄₆₀/I₅₇₀)

- For p-nitroaniline detection: Monitor quenching efficiency at 570 nm

- Determine concentration using pre-established calibration curves

4.1.4 Sensor Integration for Air Monitoring

Hydrogel preparation:

- Dissolve 100 mg agarose in 10 mL boiling deionized water

- Add 1 mg PAMD probe to the solution and mix thoroughly

- Cast in Petri dishes and allow to gel at room temperature

Thin film preparation:

- Dissolve 100 mg polyvinyl alcohol (PVA) in 10 mL hot deionized water

- Add 1 mg PAMD probe and mix until homogeneous

- Cast the solution on glass substrates and allow to dry at room temperature

Air monitoring:

- Expose hydrogel or thin film to air samples for specified time periods

- Examine under UV light (365 nm) for color changes

- For quantitative analysis, measure fluorescence using portable fluorometer

Protocol 2: HPLC-UV Detection with Online Solid-Phase Extraction

4.2.1 Materials and Equipment

- HPLC system: Thermo Scientific Dionex UltiMate 3000 Dual HPLC system or equivalent with binary pump, autosampler, and column compartment [7]

- Detection: Diode array detector (DAD) with 1.5 μL flow cell

- Software: Dionex Chromeleon Chromatography Data System (CDS)

- Columns: SolEx HRP cartridge (2.1 × 20 mm) for online SPE; Acclaim 120 C18 column (3 μm, 3 × 150 mm) for separation

- Chemicals: Aniline, o-nitroaniline, m-nitroaniline, p-nitroaniline, o,p-dinitroaniline standards (purity ≥98%), HPLC-grade methanol, deionized water

4.2.2 Mobile Phase Preparation and System Setup

Mobile phase preparation:

- Mobile Phase A: Deionized water with 0.1% formic acid

- Mobile Phase B: Methanol with 0.1% formic acid

- Filter through 0.2 μm membrane and degas under vacuum

System configuration:

- Set up the online SPE system with the SolEx HRP trap column placed between the loading pump and injection valve

- Connect the Acclaim 120 C18 analytical column to the analytical pump

- Maintain column temperature at 30°C and autosampler at 4°C

Standard preparation:

- Prepare individual stock solutions at 1000 mg/L in methanol

- Prepare working standards by serial dilution in deionized water

- Store at 4°C and renew weekly

4.2.3 Chromatographic Conditions and Analysis

Online SPE program:

- Loading phase: 0.5 mL/min with 95% Mobile Phase A for 2.5 minutes

- Elution phase: Switch valve position to backflush trap column contents onto analytical column

Gradient elution program:

- Initial: 20% B, hold for 0.5 minutes

- Ramp to 50% B over 4.5 minutes

- Ramp to 90% B over 5 minutes

- Hold at 90% B for 2 minutes

- Return to 20% B in 0.5 minutes

- Re-equilibrate for 7.5 minutes (total run time: 20 minutes)

Detection parameters:

- Wavelength: 254 nm for aniline, 220 nm for nitroanilines

- Spectrum collection: 200-400 nm for peak purity assessment